

P-glycoprotein: A Technical Guide to Structure, Function, and Drug Efflux Mechanisms

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Compound of Interest

Compound Name: *P-gp inhibitor 25*

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Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a primary gatekeeper of the cell. As an ATP-dependent efflux pump, it actively transports a vast array of structurally and functionally diverse compounds out of cells. This function is critical in normal physiology, protecting sensitive tissues like the brain and fetus from xenobiotics and aiding in the excretion of metabolites. However, in oncology, the overexpression of P-gp is a major mechanism of multidrug resistance (MDR), diminishing the efficacy of chemotherapeutic agents by reducing their intracellular concentration. A thorough understanding of P-gp's structure and function is therefore paramount for overcoming MDR and improving drug design and delivery.

P-glycoprotein Structure

P-gp is a large transmembrane glycoprotein with a molecular weight of approximately 170 kDa, consisting of 1280 amino acids in humans. Its structure is organized into two homologous halves, each comprising a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). This architecture is a hallmark of the ATP-binding cassette (ABC) transporter superfamily.

- **Transmembrane Domains (TMDs):** Each TMD is composed of six alpha-helices that span the cell membrane. These 12 helices collectively form a central pore and a large, flexible,

and polyspecific drug-binding pocket within the inner leaflet of the membrane. This pocket is lined with hydrophobic and aromatic amino acid residues, allowing it to interact with a wide variety of lipophilic compounds. The TMDs are responsible for recognizing and binding substrates.

- **Nucleotide-Binding Domains (NBDs):** Located in the cytoplasm, the two NBDs are the engine of the transporter. Each NBD contains highly conserved motifs, including the Walker A and Walker B sequences, which are essential for binding and hydrolyzing ATP. The energy released from ATP hydrolysis drives the significant conformational changes in the TMDs required for drug efflux.

Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution snapshots of P-gp in various conformational states, revealing its intrinsic flexibility which is crucial for binding a diverse range of substrates.

Function and Mechanism of Drug Efflux

P-gp functions via the "alternating access model," a dynamic process involving major conformational changes powered by ATP hydrolysis. This cycle ensures the unidirectional transport of substrates from the cell's interior to the exterior.

The transport cycle can be summarized in the following key steps:

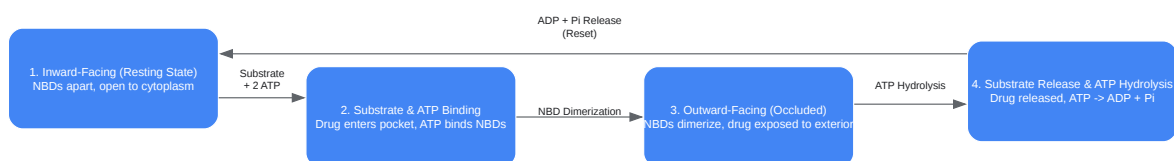
- **Resting State:** In its initial, inward-facing conformation, the drug-binding pocket is accessible from the cytoplasm and the inner leaflet of the cell membrane. The two NBDs are separated.
- **Substrate and ATP Binding:** A substrate molecule enters the binding pocket from within the membrane or cytoplasm. This is followed by the binding of two ATP molecules to the NBDs.
- **NBD Dimerization and Conformational Switch:** ATP binding induces the dimerization of the two NBDs, sandwiching the ATP molecules at their interface. This event triggers a large-scale conformational change, causing the transporter to switch to an outward-facing conformation. This movement reorients the drug-binding pocket, exposing the substrate to the extracellular space and simultaneously reducing its binding affinity.
- **ATP Hydrolysis and Substrate Release:** One ATP molecule is hydrolyzed to ADP and inorganic phosphate (Pi). This hydrolysis event is thought to be the "power stroke" that

facilitates the release of the drug substrate.

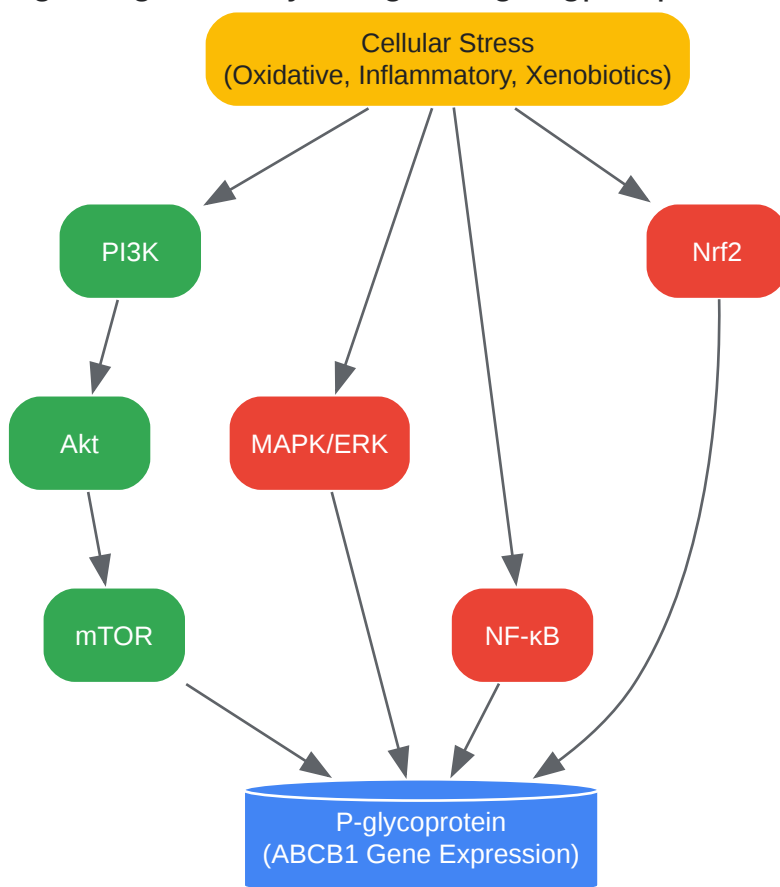
- **Resetting the Transporter:** The hydrolysis of the second ATP molecule and the subsequent release of ADP and Pi destabilize the NBD dimer. This resets the transporter back to its initial, inward-facing conformation, ready to begin another cycle.

The basal ATPase activity of P-gp is relatively low but is often significantly stimulated by the binding of transport substrates.

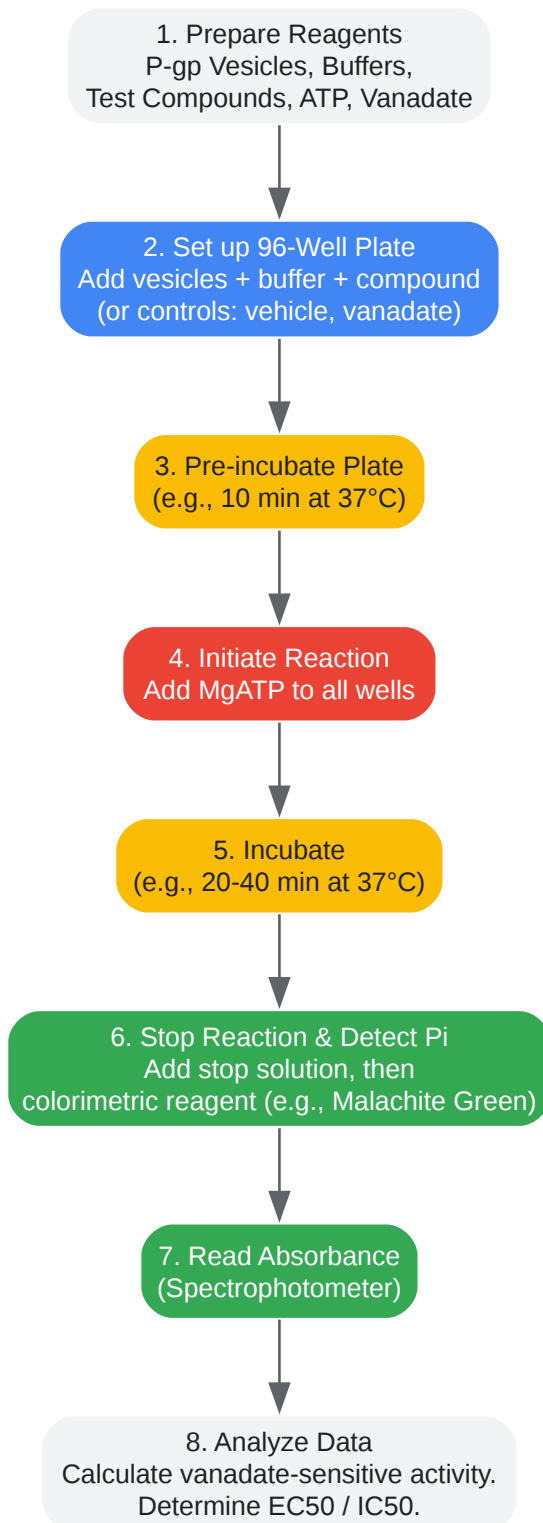
P-glycoprotein ATP-Dependent Efflux Cycle



Signaling Pathways Regulating P-gp Expression



P-gp ATPase Assay Workflow

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